molecular formula C6H9N3 B3196593 2-(Aminomethyl)pyridin-4-amine CAS No. 1000512-47-9

2-(Aminomethyl)pyridin-4-amine

Cat. No.: B3196593
CAS No.: 1000512-47-9
M. Wt: 123.16 g/mol
InChI Key: AURGEKGUIZVWLL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridin-4-amine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, featuring an aminomethyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)pyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of pyridine with formaldehyde under basic conditions to form pyridine-2,4-dicarbaldehyde. This intermediate is then condensed with ammonia or an amine to yield this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl and amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(Aminomethyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of inducible nitric oxide synthase (iNOS) by binding to the enzyme’s active site, thereby reducing the production of nitric oxide . This inhibition can have various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)pyridin-4-amine is unique due to the presence of both an aminomethyl group and an amine group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar counterparts.

Properties

IUPAC Name

2-(aminomethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,4,7H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURGEKGUIZVWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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